(E)-3-((4-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-((4-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles It is characterized by the presence of a thiazole ring, a dichlorophenyl group, and an acetylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under reflux conditions.
Coupling Reaction: The thiazole derivative is then coupled with 4-acetylphenylamine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Acrylonitrile Formation: The final step involves the reaction of the coupled product with acrylonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((4-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(E)-3-((4-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.
Mechanism of Action
The mechanism of action of (E)-3-((4-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((4-methylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- (E)-3-((4-ethylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
Uniqueness
(E)-3-((4-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-(4-acetylanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3OS/c1-12(26)13-2-5-16(6-3-13)24-10-14(9-23)20-25-19(11-27-20)17-7-4-15(21)8-18(17)22/h2-8,10-11,24H,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIWVDYBXGTMTL-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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